Metfol-B
Overview
Description
Mechanism of Action
Target of Action
Metfol-B is a complex compound that primarily targets two key components in the body: Metoclopramide and B-vitamins .
Metoclopramide: is an antiemetic agent and dopamine D2 antagonist used in the treatment of gastroesophageal reflux disease, prevention of nausea and vomiting, and to stimulate gastric emptying .
B-vitamins: are a group of eight water-soluble vitamins that perform essential, closely inter-related roles in cellular functioning, acting as co-enzymes in a vast array of catabolic and anabolic enzymatic reactions .
Mode of Action
Metoclopramide: works by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain . This leads to prokinetic effects via inhibitory actions on presynaptic and postsynaptic D2 receptors .
B-vitamins: play a crucial role in numerous aspects of brain function, including energy production, DNA/RNA synthesis/repair, genomic and non-genomic methylation, and the synthesis of numerous neurochemicals and signaling molecules .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the functions of its two main components.
Metoclopramide: affects the dopaminergic pathways in the brain, particularly those associated with the chemoreceptor trigger zone .
B-vitamins: are involved in various biochemical pathways, including those related to energy production, DNA/RNA synthesis/repair, and the synthesis of numerous neurochemicals and signaling molecules .
Pharmacokinetics
The pharmacokinetics of this compound can be understood by examining the ADME properties of its components.
Metoclopramide: is absorbed predominately from the small intestine. It is rapidly distributed following absorption and does not bind to plasma proteins. It is excreted unchanged in urine. The elimination half-life of Metoclopramide during multiple dosages in patients with good renal function is approximately 5 hours .
B-vitamins: have their own unique pharmacokinetic properties. For example, folic acid, a type of B-vitamin, is crucial for fundamental biological processes such as cell fate decision .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the result of the actions of its two main components.
Metoclopramide: has antiemetic effects, reducing nausea and vomiting, and it stimulates gastric emptying .
B-vitamins: have numerous effects at the molecular and cellular level, including energy production, DNA/RNA synthesis/repair, genomic and non-genomic methylation, and the synthesis of numerous neurochemicals and signaling molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, epigenetic changes, which can be influenced by environmental factors, can affect the regulation of gene expression . This could potentially influence the effectiveness of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Metfol-B can be synthesized through a multi-step process involving the following key steps:
Formation of the Pteridine Ring: The synthesis begins with the formation of the pteridine ring system. This involves the condensation of appropriate starting materials under controlled conditions to form the core structure.
Introduction of the Amino Group: The amino group is introduced through a series of reactions, including nitration, reduction, and amination.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the pteridine ring with the benzoic acid moiety through a methylation reaction.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as crystallization, filtration, and chromatography to obtain the final product with desired purity.
Chemical Reactions Analysis
Types of Reactions: Metfol-B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pteridine derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Metfol-B has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
Metfol-B can be compared with other similar compounds, such as:
Pteroic Acid: The parent compound from which this compound is derived.
Folic Acid: A related compound with similar structural features but different biological activities.
Methotrexate: A well-known antifolate drug with structural similarities to this compound.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-methylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c1-21(10-4-2-8(3-5-10)14(23)24)7-9-6-17-12-11(18-9)13(22)20-15(16)19-12/h2-6H,7H2,1H3,(H,23,24)(H3,16,17,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNLFEQJGRZKTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204791 | |
Record name | N(10)-Methylpteroic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5623-18-7 | |
Record name | Metfol-B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5623-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(10)-Methylpteroic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metfol-B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408937 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N(10)-Methylpteroic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N10-METHYLPTEROIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RHB9JD89E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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